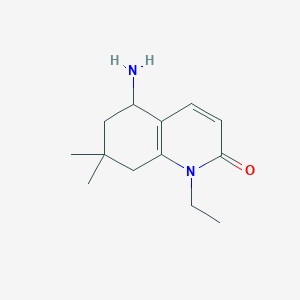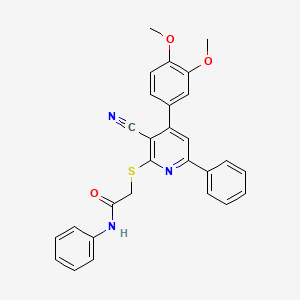
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an ethyl group and a benzyloxy methyl group, where the benzyl group is further substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole typically involves multiple steps:
Formation of 3-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Etherification: The 3-bromobenzyl alcohol is then reacted with a suitable alkylating agent to form 3-bromobenzyl methyl ether.
Pyrazole Formation: The final step involves the reaction of the 3-bromobenzyl methyl ether with an ethyl-substituted pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 4-(((3-Hydroxybenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
Substitution: 4-(((3-Aminobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole or 4-(((3-Mercaptobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((3-Chlorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Fluorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Methylbenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
Uniqueness
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets through halogen bonding.
Eigenschaften
Molekularformel |
C13H15BrN2O |
|---|---|
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
4-[(3-bromophenyl)methoxymethyl]-1-ethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O/c1-2-16-8-12(7-15-16)10-17-9-11-4-3-5-13(14)6-11/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
QOPYNABJRPKBTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)COCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)

![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)



![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)

